molecular formula C13H15N3O2S B13991370 8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211245-67-9

8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13991370
CAS No.: 211245-67-9
M. Wt: 277.34 g/mol
InChI Key: UDTZHILTPAKHBR-UHFFFAOYSA-N
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Description

8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-7-one core substituted with cyclopentyl and methanesulfinyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with cyclopentanone under specific conditions to introduce the cyclopentyl group. This is followed by oxidation to convert the methylsulfanyl group to a methanesulfinyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a methanesulfinyl group using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrido[2,3-d]pyrimidin-7-one core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields the methanesulfinyl derivative, while substitution reactions can introduce various functional groups at specific positions on the pyrido[2,3-d]pyrimidin-7-one core .

Scientific Research Applications

8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated kinase activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-cyclopentyl-5-methyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one
  • 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Uniqueness

8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and methanesulfinyl groups enhances its ability to interact with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

211245-67-9

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

8-cyclopentyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C13H15N3O2S/c1-19(18)13-14-8-9-6-7-11(17)16(12(9)15-13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

UDTZHILTPAKHBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C2C=CC(=O)N(C2=N1)C3CCCC3

Origin of Product

United States

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